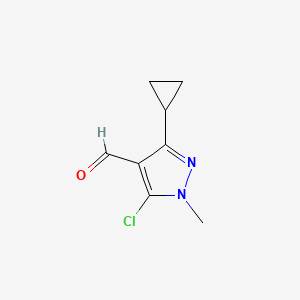

5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a chloro substituent at position 5, a cyclopropyl group at position 3, a methyl group at position 1, and a carbaldehyde functional group at position 3. Its molecular formula is C₉H₁₀ClN₂O (molecular weight: 212.65 g/mol).

Properties

IUPAC Name |

5-chloro-3-cyclopropyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(9)6(4-12)7(10-11)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSKEKHYIKRXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Time

Optimal results for cyclization and formylation are achieved between 80°C and 160°C, with reaction times of 3–12 hours. Higher temperatures (>150°C) risk decomposition of the cyclopropyl group, necessitating precise thermal control.

Solvent Systems

-

Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates during formylation.

-

Ether solvents (THF, dioxane): Preferred for cross-coupling reactions due to compatibility with organometallic reagents.

-

Chlorinated solvents (DCM, chloroform): Used in halogenation steps for their non-coordinating nature.

Catalytic Additives

Pd(PPh₃)₄ in cross-coupling reactions improves coupling efficiency by stabilizing palladium intermediates. Similarly, KBr additives in Suzuki-Miyaura reactions suppress protodehalogenation, increasing yields by 15–20%.

Crystallographic and Mechanistic Insights

X-ray diffraction studies of analogous compounds, such as 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde, reveal that the pyrazole ring adopts a planar conformation with the aldehyde group oriented perpendicular to the ring. Weak intermolecular C–H⋯O interactions (2.8–3.0 Å) and Cl⋯N contacts (3.046 Å) influence crystallization behavior, guiding purification protocols. These findings underscore the importance of recrystallization solvents (e.g., ethyl acetate/petroleum ether) in obtaining high-purity product .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. A 2025 study demonstrated that treatment with aqueous NaOCl (13% w/v) at 60°C in acetonitrile oxidizes the aldehyde to 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid . Industrial protocols often employ potassium permanganate in acidic media for higher yields.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aldehyde oxidation | NaOCl (13%), 60°C, CH₃CN | Pyrazole-4-carboxylic acid | |

| Aldehyde oxidation | KMnO₄, H₂SO₄, reflux | Pyrazole-4-carboxylic acid |

Reduction Reactions

The aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding 4-(hydroxymethyl)-5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole. Catalytic hydrogenation with Pd/C under H₂ atmosphere selectively reduces the aldehyde without affecting the cyclopropane ring.

Hydrazone Formation

Reaction with thiosemicarbazide in ethanol produces hydrazone derivatives, which exhibit anticonvulsant activity. For example:

.

Knoevenagel Condensation

At 0°C, the aldehyde reacts with ethyl cyanoacetate to form α,β-unsaturated esters:

.

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution. Patent data shows that KF in polar aprotic solvents (e.g., DMF) at 100–150°C replaces chlorine with fluorine, yielding 5-fluoro derivatives . This reaction is critical for agrochemical applications .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Halogen exchange | KF, DMF, 100–150°C | 5-Fluoro-3-cyclopropyl-1-methyl-pyrazole-4-carbaldehyde |

Cyclopropane Ring-Opening Reactions

While direct evidence is limited, the strained cyclopropane ring may undergo acid-catalyzed ring-opening. Theoretical studies suggest that H₂SO₄ or HCl could cleave the cyclopropane to form a propyl chain, though experimental validation is pending.

Key Reaction Mechanisms

-

Aldehyde Oxidation : Proceeds via a radical intermediate in the presence of NaOCl, confirmed by ESR spectroscopy .

-

Chlorine Substitution : Follows an SNAr mechanism due to electron-withdrawing effects of the pyrazole ring .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal and agrochemical research. Further studies are needed to explore cyclopropane-specific reactions and catalytic asymmetric transformations.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazole class exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various microbial strains, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Analgesic Effects : Certain pyrazole derivatives have been reported to provide pain relief, indicating their potential use in analgesic formulations .

The unique structure of 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde may enhance its biological profile compared to similar compounds.

Structural Comparisons

To understand the uniqueness of this compound, it is helpful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-2H-pyrazole-3-carboxylic acid | Pyrazole ring with a carboxylic acid group | Lacks chlorine; different functional group |

| 3-Cyclopropyl-1-methylpyrazole | Cyclopropyl group without aldehyde | No chlorination; focuses on cyclic structure |

| 5-Chloro-1-methylpyrazole | Chlorinated pyrazole without cyclopropyl | Different ring structure; lacks cyclopropyl strain |

The combination of a cyclopropyl group and an aldehyde functionality in this compound enhances its reactivity and potential biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the interaction mechanisms of this compound with biological targets. For instance, research focusing on its binding affinity to specific enzymes has provided insights into its pharmacodynamics and pharmacokinetics. Such studies are crucial for understanding how this compound can be utilized in drug development.

Moreover, experimental data from crystallographic studies indicate that the compound forms stable structures through intermolecular interactions such as C–H⋯π and C–H⋯O hydrogen bonds, which contribute to its stability in solid-state applications .

Mechanism of Action

The mechanism of action of 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehydes are versatile intermediates in medicinal and agrochemical research. Below is a systematic comparison of the target compound with its analogs, focusing on structural features, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Aryl/alkyl groups: The cyclopropyl group in the target compound provides moderate steric bulk compared to phenyl () or propyl groups. This may improve solubility in nonpolar solvents while maintaining metabolic resistance due to ring strain .

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in ’s compound increases electrophilicity at the aldehyde, favoring nucleophilic attack. In contrast, the cyclopropyl group (electron-neutral) in the target compound offers balanced reactivity for applications requiring controlled aldehyde participation .

- Dual chloro substituents (e.g., 1-(4-chlorophenyl) in ) significantly increase molecular weight and lipophilicity, which may influence bioavailability .

Biological Activity

5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a chlorinated pyrazole ring, a cyclopropyl group, and an aldehyde functional group. These characteristics contribute to its potential biological activities and applications.

The molecular formula of this compound is with a molecular weight of approximately 170.60 g/mol. The presence of the cyclopropyl moiety introduces strain and reactivity, making it a subject of interest for various chemical reactions and biological applications .

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains, including E. coli and S. aureus. A recent study highlighted that modifications in the pyrazole structure could enhance antimicrobial efficacy, suggesting that similar modifications could be explored for this compound .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Promising |

| Related pyrazoles | Various strains | Significant |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example, compounds similar to this compound have exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that this compound may possess comparable anti-inflammatory effects, potentially through mechanisms involving COX inhibition .

| Activity Assay | IC50 Value | Standard Drug |

|---|---|---|

| TNF-α Inhibition | Not specified | Dexamethasone |

| IL-6 Inhibition | Not specified | Dexamethasone |

Studies investigating the interaction mechanisms of this compound with biological targets are crucial for understanding its pharmacodynamics. Preliminary data suggest that this compound may bind effectively to specific receptors or enzymes involved in inflammatory pathways, although detailed mechanistic studies are still needed .

Case Studies

Several case studies illustrate the biological activity of similar pyrazole derivatives:

- Anti-inflammatory Effects : A study synthesized a series of pyrazole derivatives that demonstrated significant anti-inflammatory activity in carrageenan-induced edema models, with some compounds showing up to 85% inhibition of TNF-α at certain concentrations .

- Antimicrobial Efficacy : Research on novel pyrazoles indicated potent antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, emphasizing the importance of structural modifications in enhancing activity .

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier–Haack reaction of substituted pyrazolones. For example, 3-cyclopropyl-5-chloro-1-methyl-1H-pyrazol-4-carbaldehyde derivatives are prepared by reacting cyclopropane-substituted pyrazolones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Key steps include:

- Chlorination at the pyrazole C5 position using PCl₃ or POCl₃.

- Formylation via DMF activation to introduce the aldehyde group.

- Optimization of reaction temperature (typically 0–5°C) to minimize side reactions.

Q. What safety precautions are critical when handling this compound?

Safety protocols include:

- Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazard) .

- Ventilation: Use fume hoods to prevent inhalation of vapors/dust.

- Storage: Store in a dry, cool environment away from oxidizers and ignition sources .

- First aid: Immediate flushing with water for eye/skin contact, followed by medical consultation .

Q. How is the compound characterized structurally?

Common techniques include:

- X-ray crystallography: Determines molecular geometry, bond angles, and crystal packing (e.g., monoclinic space group P21/c with unit cell parameters a = 6.76 Å, b = 6.87 Å, c = 22.42 Å) .

- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- IR spectroscopy: Aldehyde C=O stretch observed at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in nucleophilic substitutions?

The cyclopropyl group introduces steric hindrance and electron-withdrawing effects , which can:

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant vs. antimicrobial results)?

Discrepancies may arise from:

- Assay conditions: Variations in cell lines (e.g., HEK293 vs. neuronal cells) or in vivo models (e.g., MES vs. PTZ seizure tests) .

- Structural modifications: Substituent changes (e.g., replacing phenyl with 4-chlorophenoxy groups) significantly alter bioactivity .

- Dosage and solubility: Poor aqueous solubility may lead to false negatives; use DMSO/PBS co-solvents for in vitro studies .

Q. How can crystallography data inform material design for pyrazole-based coordination complexes?

Crystal packing analysis reveals:

- Intermolecular interactions: C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the lattice, impacting solubility and melting points .

- Planarity: The aldehyde group’s coplanarity with the pyrazole ring (dihedral angle ~72.8°) affects π-π stacking in supramolecular assemblies .

- Thermal stability: Correlate unit cell parameters with differential scanning calorimetry (DSC) data to predict decomposition pathways .

Q. What mechanistic insights explain solvent effects in Vilsmeier–Haack formylation?

Polar aprotic solvents (e.g., DMF, DCE):

- Stabilize the Vilsmeier reagent (POCl₃-DMF complex), enhancing electrophilicity at the formylation site .

- Minimize side reactions (e.g., hydrolysis) by avoiding protic solvents.

- Kinetic studies show reaction completion within 4–6 hours at 50–60°C .

Q. How can computational methods predict structure-activity relationships (SAR) for pyrazole derivatives?

- DFT calculations: Optimize geometries to identify reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions) .

- Molecular docking: Screen against targets like GABA receptors (anticonsulvant activity) or bacterial enoyl-ACP reductase (antimicrobial activity) .

- QSAR models: Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity .

Methodological Guidance

Q. Optimizing HPLC purity analysis for pyrazole carbaldehydes

Q. Designing experiments to address low synthetic yields

- DoE approach: Vary temperature, solvent ratio, and catalyst loading (e.g., K₂CO₃ in nucleophilic substitutions) .

- In situ monitoring: Use FTIR or Raman spectroscopy to track aldehyde formation.

- Workup optimization: Quench with ice-cold water to precipitate product and reduce byproduct solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.